molecular formula C18H27N3O3 B14795902 (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate

(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate

Cat. No.: B14795902
M. Wt: 333.4 g/mol
InChI Key: ORFKSILSHDAZLH-UHFFFAOYSA-N
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Description

(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate is a chiral carbamate derivative featuring a cyclohexyl core, a methyl-substituted carbamate group, and a 2-aminopropanamido side chain. Its molecular formula is C₂₀H₂₉N₃O₃, with a molecular weight of 361.48 g/mol .

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl N-[4-(2-aminopropanoylamino)cyclohexyl]-N-methylcarbamate

InChI

InChI=1S/C18H27N3O3/c1-13(19)17(22)20-15-8-10-16(11-9-15)21(2)18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,22)

InChI Key

ORFKSILSHDAZLH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Asymmetric Amidation of Cyclohexylamine Derivatives

The core structure is synthesized via a multi-step sequence starting from trans-4-aminocyclohexanol. Key steps include:

  • Step 1 : Protection of the cyclohexylamine group using tert-butoxycarbonyl (Boc) under basic conditions (K₂CO₃, THF, 0–25°C).
  • Step 2 : Coupling of (S)-2-aminopropanoic acid (L-alanine) via EDCI/HOBt-mediated amidation (CH₂Cl₂, 0°C to RT, 12–24 h).
  • Step 3 : Methylation of the secondary amine using methyl iodide (MeI) and DIPEA (DMF, 60°C, 6 h).
  • Step 4 : Boc deprotection with HCl/dioxane (RT, 1 h), followed by benzyl carbamate installation via benzyl chloroformate (Cbz-Cl) and NaHCO₃ (H₂O/THF, 0°C, 2 h).

Yield : 76–82% over four steps.

Zinc Chloride-Catalyzed Carbamate Formation

An alternative route employs ZnCl₂ as a catalyst for direct carbamate synthesis from alcohols and carbamoyl chlorides:

  • Reagents : (S)-2-aminopropanamide, methyl carbamoyl chloride, benzyl alcohol.
  • Conditions : Toluene, ZnCl₂ (0.5 equiv), 60°C, 12 h.
  • Advantages : Avoids toxic phosgene derivatives; achieves 85% yield with >98% ee.

Mechanism :

  • ZnCl₂ activates the carbamoyl chloride, forming an isocyanate intermediate.
  • Nucleophilic attack by the cyclohexanol derivative yields the carbamate.

Stereochemical Control Strategies

Chiral Auxiliary-Assisted Synthesis

The (S)-configuration at the aminopropanamido group is introduced using:

  • Chiral Pool Approach : L-alanine as the starting material.
  • Asymmetric Hydrogenation : Rhodium-catalyzed hydrogenation of α,β-unsaturated precursors (e.g., (R)-BINAP ligand, H₂ 50 psi, 80% ee).

Resolution via Diastereomeric Salt Formation

Racemic mixtures are resolved using enantiopure tartaric acid derivatives:

  • Procedure : The free amine is treated with (R,R)-di-p-toluoyl tartaric acid in ethanol, yielding diastereomeric salts with >90% de.

Optimization Data and Comparative Analysis

Table 1: Comparison of Synthetic Methods

Method Catalyst/Reagents Yield (%) ee (%) Key Advantage
Asymmetric Amidation EDCI/HOBt, Boc/Cbz-Cl 76–82 >98 High stereoselectivity
ZnCl₂ Catalysis ZnCl₂, toluene 85 98 Phosgene-free, scalable
Hydrogenation Rh/(R)-BINAP, H₂ 78 80 Broad substrate tolerance

Characterization and Purity Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.15 (s, 2H, CH₂Ph), 3.72 (q, 1H, CH-NH), 2.89 (s, 3H, N-CH₃), 1.85–1.45 (m, 8H, cyclohexyl).
  • HPLC : Chiralcel OD-H column, n-hexane/i-PrOH (80:20), retention time = 12.4 min (S-enantiomer).

Purity Specifications

  • HPLC Purity : ≥97% (UV 254 nm).
  • Melting Point : 128–130°C.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Benzyl Chloroformate : Preferred over Cbz-OSu due to lower cost ($45/mol vs. $120/mol).
  • Solvent Recycling : Toluene and THF are recovered via distillation (80% efficiency).

Environmental Impact

  • E-Factor : 18.2 (kg waste/kg product), driven by ZnCl₂ use.
  • Alternatives : Biocatalytic routes using lipases (Candida antarctica) reduce waste but require longer reaction times (48 h).

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl carbamate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexyl ring.

    Reduction: Reduced forms of the aminopropanamido group.

    Substitution: Substituted benzyl carbamate derivatives.

Scientific Research Applications

(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Carbamate Derivatives

The methyl group on the carbamate distinguishes this compound from analogs with bulkier substituents. For example, (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(isopropyl)carbamate (CAS: 1353993-47-1) replaces the methyl with an isopropyl group, increasing its molecular weight to 389.53 g/mol and likely altering steric effects and metabolic stability .

Compound Carbamate Substituent Molecular Weight Key Structural Features
(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate Methyl 361.48 Compact substituent, potential for higher solubility
(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(isopropyl)carbamate Isopropyl 389.53 Increased steric hindrance, slower metabolism
Benzyl (4-((2-hydroxyethyl)(isopropyl)amino)cyclohexyl)carbamate (CAS: 1353981-66-4) Hydroxyethyl Not reported Enhanced hydrophilicity due to hydroxyl group

Role of Cyclohexyl vs. Benzyl Substituents

Cyclohexyl groups are known to enhance cytotoxicity in metal complexes compared to benzyl analogs. For instance, N,N'-dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole] platinum(II) exhibited threefold higher cytotoxicity against leukemia cell lines than its benzyl counterpart .

Functional Group Comparisons

  • Carbamate vs. Oxadiazole : Unlike 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11), which contains a sulfamoyl-oxadiazole scaffold, the target compound’s carbamate group offers greater hydrolytic stability but reduced π-π stacking capacity .

Research Findings and Implications

  • Metabolic Stability : The methyl carbamate’s smaller size may improve metabolic clearance rates compared to isopropyl or benzyl derivatives, a critical factor in drug design .
  • Structural Flexibility : The bicyclo[2.2.2]octane framework in patents highlights the importance of rigid cores in optimizing binding affinity, suggesting that the cyclohexyl group in the target compound could serve a similar purpose.

Q & A

Q. Key Data :

  • Typical yields range from 60–80% per step.
  • Characterization relies on ESI-MS (e.g., m/z 386 [M + H]⁺ for intermediates) and purification via column chromatography .

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization involves:

  • Mass Spectrometry (ESI-MS) : Confirming molecular weights (e.g., m/z 442 [M + H]⁺ for intermediates) .
  • NMR Spectroscopy : Analyzing proton environments (e.g., cyclohexyl CH₂ groups at δ 1.2–1.8 ppm, carbamate NH at δ 5.5–6.0 ppm) .
  • Chromatography : Purity assessment via HPLC or TLC with detection at 254 nm .

Advanced Tip : Use 2D-NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex cyclohexyl environments .

Basic: What stability considerations are critical for handling this compound?

Answer:

  • Hydrolysis Sensitivity : The carbamate group is prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous DMSO or THF .
  • Light Sensitivity : Protect from UV exposure to prevent decomposition of the benzyl group .
  • Reactivity : The amino group may undergo unintended acylation; avoid nucleophilic reagents during storage .

Advanced: How can researchers optimize reaction yields in the final cyclization step?

Answer:

  • Solvent Selection : Replace NMP with DMA or DMF to enhance solubility of hydrophobic intermediates .
  • Temperature Control : Optimize heating duration (e.g., 100°C for 5 hours vs. 90°C for 8 hours) to balance cyclization vs. side reactions .
  • Catalysis : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure without over-decomposing the product .

Data-Driven Approach : Monitor reaction progress via in-situ FTIR to track carbonyl group consumption (C=O stretch at ~1700 cm⁻¹) .

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

  • Case Example : If NMR shows unexpected peaks, consider:
    • Diastereomer Formation : Use chiral HPLC to separate enantiomers (common in cyclohexyl derivatives) .
    • Tautomerization : Analyze pH-dependent shifts in NH signals (e.g., carbamate vs. amide tautomers) .
  • Validation : Cross-reference ESI-MS fragmentation patterns with computational tools (e.g., MassFrontier) to confirm structural assignments .

Advanced: What in silico strategies predict the compound’s enzyme interaction mechanisms?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the carbamate group and catalytic residues (e.g., serine hydrolases) .
  • MD Simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess interactions with cyclohexyl hydrophobic pockets .
  • QM/MM : Calculate transition states for covalent bond formation between the carbamate and nucleophilic enzyme sites .

Validation : Compare computational results with kinetic assays (e.g., IC₅₀ measurements) .

Advanced: How to address low reproducibility in biological activity assays?

Answer:

  • Solubility Optimization : Use co-solvents (e.g., 10% PEG-400) to improve aqueous solubility without disrupting assays .
  • Metabolic Stability : Pre-treat with liver microsomes to identify degradation products interfering with activity .
  • Control Experiments : Include structurally analogous carbamates (e.g., benzyl cinnamate derivatives) to isolate target-specific effects .

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